Diguanylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

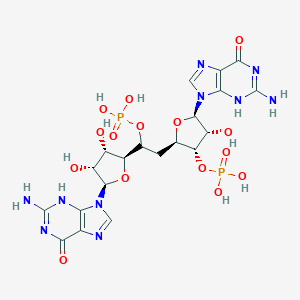

The compound Diguanylic acid is a complex organic molecule. It is characterized by its multiple hydroxyl groups, amino groups, and phosphate groups, making it a significant compound in biochemical and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine base, followed by the formation of the sugar-phosphate backbone. The reaction conditions typically involve the use of protecting groups to ensure the selective reaction of functional groups. Common reagents include phosphoramidites, which are used in the phosphorylation step, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques, often involving automated synthesizers for the stepwise addition of nucleotides. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino groups can be reduced to form amines.

Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the amino groups can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Role in Bacterial Physiology

C-di-GMP as a Second Messenger

Cyclic diguanylic acid functions as a second messenger in various bacterial species, regulating critical physiological processes. It influences the transition between motility and biofilm formation, which is crucial for bacterial survival in diverse environments. For instance, studies have shown that c-di-GMP levels directly correlate with biofilm development, impacting the virulence of pathogens like Pseudomonas aeruginosa and Salmonella typhimurium .

Biofilm Formation

Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective extracellular matrix. The presence of c-di-GMP is pivotal in biofilm formation; bacteria with elevated levels of this compound exhibit increased biofilm production and reduced motility . This characteristic makes targeting c-di-GMP signaling pathways a promising strategy for developing antibiofilm therapies.

Therapeutic Applications

Antibiotic Resistance

One of the most pressing challenges in modern medicine is antibiotic resistance, particularly associated with biofilm-forming bacteria. C-di-GMP's role in enhancing biofilm resilience suggests that modulation of its signaling pathways could lead to innovative treatments for infections resistant to conventional antibiotics . Research indicates that inhibiting c-di-GMP synthesis or signaling could reduce biofilm formation and restore antibiotic efficacy against resistant strains .

Vaccine Adjuvant

Recent studies have identified c-di-GMP as an effective vaccine adjuvant. Its ability to act as a danger signal enhances immune responses when combined with vaccines, potentially improving their effectiveness against various pathogens . This application highlights c-di-GMP's dual role in both microbial physiology and immunology.

Table 1: Summary of Key Studies on this compound Applications

| Study | Focus | Findings |

|---|---|---|

| Ross et al. (1987) | Discovery | First identification of c-di-GMP as a second messenger in bacteria. |

| Hall & Lee (2017) | Biofilm | Established link between c-di-GMP levels and bacterial biofilm formation. |

| Mano et al. (2007) | Synthesis | Developed cyclic-dGpGp analogs showing moderate suppression of biofilm formation. |

| Rabin et al. (2015) | Antibiotic Resistance | Highlighted the role of biofilms in enhancing antibiotic resistance; proposed targeting c-di-GMP pathways as a solution. |

| Tsiry et al. (2015) | Immunology | Demonstrated c-di-GMP's potential as a vaccine adjuvant by enhancing immune responses. |

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.

Deoxyadenosine Monophosphate (dAMP): Lacks the hydroxyl groups present in the sugar moiety.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which confer distinct biochemical properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer |

17332-09-1 |

|---|---|

Molekularformel |

C20H26N10O15P2 |

Molekulargewicht |

708.4 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C20H26N10O15P2/c21-19-25-13-6(15(34)27-19)23-2-29(13)17-9(32)8(31)11(43-17)5(44-46(36,37)38)1-4-12(45-47(39,40)41)10(33)18(42-4)30-3-24-7-14(30)26-20(22)28-16(7)35/h2-5,8-12,17-18,31-33H,1H2,(H2,36,37,38)(H2,39,40,41)(H3,21,25,27,34)(H3,22,26,28,35)/t4-,5?,8+,9-,10-,11-,12-,17-,18-/m1/s1 |

InChI-Schlüssel |

GWPHQANIBIHXEA-KLZCPPQDSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |

Synonyme |

GpGp |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.